![molecular formula C27H29N3O7S2 B2384139 Ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 398999-06-9](/img/structure/B2384139.png)
Ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C27H29N3O7S2 and its molecular weight is 571.66. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Dyes
Ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, a related compound, was prepared and utilized in the synthesis of novel bis-heterocyclic monoazo dyes based on the thiophene ring. These dyes exhibited unique solvatochromic behavior and tautomeric structures, indicating potential applications in the development of advanced materials for dyeing and coloration technologies (Karcı, 2012).
Antimicrobial Activity
A study on sulfonamide hybrids, which includes compounds related to ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, demonstrated significant antimicrobial activity. These novel hybrids were synthesized and showed promising results against various bacterial strains, highlighting their potential use in the development of new antimicrobial agents (Hussein, 2018).
Development of Nootropic Agents
Compounds structurally similar to Ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate were evaluated for nootropic (cognitive-enhancing) activity. The study involved synthesizing and testing various 1,4-disubstituted 2-oxopyrrolidines for their potential to improve cognitive functions, indicating a promising area for the development of new therapeutic agents (Valenta et al., 1994).
Synthesis of Condensed Pyrazoles
Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, related to the compound , were used as precursors in the synthesis of various condensed pyrazoles through Pd-catalysed cross-coupling reactions. This process demonstrates the compound's utility in facilitating complex organic syntheses, potentially leading to the discovery of novel compounds with varied biological activities (Arbačiauskienė et al., 2011).
Synthesis of Antioxidant Agents
A study focused on the synthesis and biological evaluation of novel dihydropyridine analogs, structurally related to Ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, demonstrated potent antioxidant activities. These compounds were assessed for their ability to scavenge free radicals, suggesting their potential use in combating oxidative stress-related diseases (Sudhana & Adi, 2019).
properties
IUPAC Name |
ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O7S2/c1-3-36-26(32)24-22(18-23(38-24)19-8-6-5-7-9-19)28-25(31)20-10-12-21(13-11-20)39(34,35)30-16-14-29(15-17-30)27(33)37-4-2/h5-13,18H,3-4,14-17H2,1-2H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUFXMVPIYBNJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2384063.png)
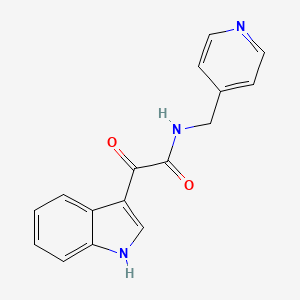
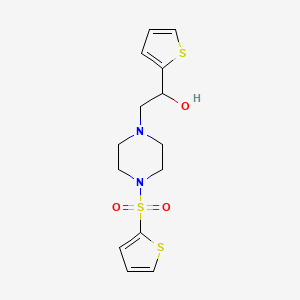
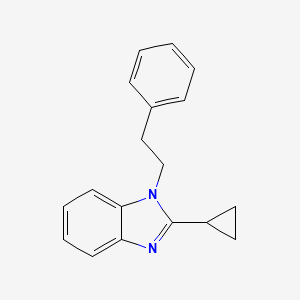
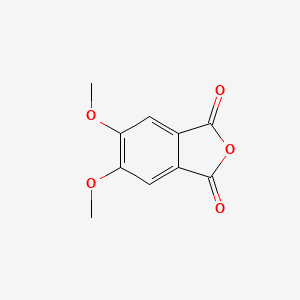
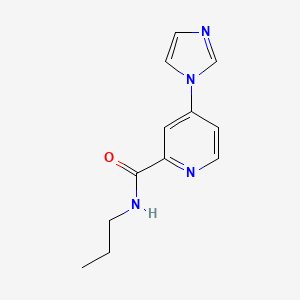



![5-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2384077.png)
